molecular formula C18H19NO3 B12563321 Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester CAS No. 207305-66-6

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester

Cat. No.: B12563321
CAS No.: 207305-66-6
M. Wt: 297.3 g/mol
InChI Key: BRSXMTVSVXCYMH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a methyl ester group through a methyl(1-oxo-3-phenylpropyl)amino linkage. This structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester is unique due to its specific chemical structure, which imparts distinct properties not found in simpler esters like methyl benzoate. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

207305-66-6

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-19(16-11-7-6-10-15(16)18(21)22-2)17(20)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

BRSXMTVSVXCYMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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